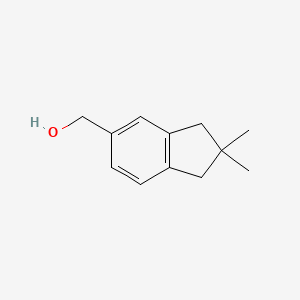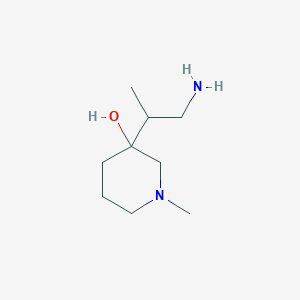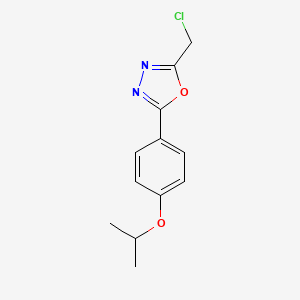
5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclohexyl group and a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with a difluoromethylthioamide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclohexyl-2-norbornene: Similar in structure but lacks the difluoromethyl group.
5-Cyclohexyl-2,4-dimethylphenol: Contains a phenol group instead of a thiazole ring.
Uniqueness
5-Cyclohexyl-2-(difluoromethyl)-1,3-thiazole is unique due to the presence of both a cyclohexyl group and a difluoromethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13F2NS |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
5-cyclohexyl-2-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H13F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h6-7,9H,1-5H2 |
Clave InChI |
BCRWCECGCKYMAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CN=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)






